molecular formula C7H4BrF4N B6161220 5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine CAS No. 1807265-85-5

5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B6161220
CAS No.: 1807265-85-5
M. Wt: 258
InChI Key:
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Description

5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H4BrF4N. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromomethyl, fluoro, and trifluoromethyl substituents on the pyridine ring, making it a valuable intermediate in various chemical syntheses.

Safety and Hazards

5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine is classified as dangerous according to the GHS05 pictogram . It has hazard statements H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280, P305+P351+P338, and P310, which advise wearing protective gloves/eye protection/face protection, rinsing cautiously with water if it gets in the eyes, and immediately calling a poison center or doctor if one feels unwell .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Trifluoromethylpyridine (TFMP) and its derivatives have played important roles in crop protection research and it is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine typically involves the bromination of 3-fluoro-2-(trifluoromethyl)pyridine. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination of the methyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The reaction conditions are optimized to minimize side reactions and ensure the selective formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine is unique due to the presence of both fluoro and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making the compound highly reactive and versatile in various chemical transformations. The fluoro group enhances the compound’s electrophilicity, while the trifluoromethyl group increases its lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine involves the introduction of a bromomethyl group and a trifluoromethyl group onto a pyridine ring that already contains a fluorine atom. This can be achieved through a series of reactions that involve the use of appropriate reagents and conditions.", "Starting Materials": [ "3-fluoropyridine", "bromomethyl bromide", "trifluoromethyl iodide", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 3-fluoropyridine is reacted with bromomethyl bromide in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide to yield 5-(bromomethyl)-3-fluoropyridine.", "Step 2: 5-(bromomethyl)-3-fluoropyridine is then reacted with trifluoromethyl iodide in the presence of potassium carbonate in N,N-dimethylformamide to yield 5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine.", "Step 3: The product is purified by extraction with diethyl ether, followed by washing with sodium hydroxide solution, hydrochloric acid solution, and water. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the final product." ] }

CAS No.

1807265-85-5

Molecular Formula

C7H4BrF4N

Molecular Weight

258

Purity

95

Origin of Product

United States

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